Structural and Predicted Physicochemical Divergence from the SIRT1 Activator CAY10602
The target compound replaces the N1-4-fluorophenyl group of CAY10602 with a 3-methylbutyl chain and the C3-phenylsulfonyl with a 4-chlorophenylsulfonyl group . This substitution increases the calculated partition coefficient (cLogP) from ~3.7 for CAY10602 to 4.31 for the target compound, and increases the number of rotatable bonds from 3 to 6, indicating significantly higher lipophilicity and conformational flexibility [1][2]. This is predicted to alter membrane permeability and non-specific protein binding.
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 4.31 |
| Comparator Or Baseline | CAY10602 (1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine): cLogP ~3.7 |
| Quantified Difference | Δ +0.61 logP units |
| Conditions | Computed physicochemical properties (ZINC, PubChem) |
Why This Matters
The higher lipophilicity directly impacts solubility, adsorption, and distribution profiles, making the compound a more suitable scaffold for targets requiring enhanced membrane penetration, but potentially increasing off-target binding risk compared to less lipophilic analogs.
- [1] ZINC Database. Substance ZINC3401941. Accessed 2024. View Source
- [2] PubChem. CID 23027967. Computed Properties. Accessed 2024. View Source
